

In Vitro Profile of KER-047: A Potent and Selective ALK2 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KER-047 is an orally bioavailable, small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of the ALK2 signaling pathway is implicated in diseases of iron imbalance, such as anemia of chronic disease, and in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[3] KER-047 has been developed to selectively and potently inhibit ALK2, thereby modulating the production of hepcidin and enabling the mobilization of iron for erythropoiesis.[1] This technical guide provides a comprehensive overview of the in vitro potency and selectivity of KER-047, along with detailed experimental methodologies to facilitate further research and development.

Core Attributes of KER-047

KER-047 is a potent and selective inhibitor of ALK2. While specific quantitative data for KER-047 is not publicly available, a closely related 2-aminopyrazine-3-carboxamide analog, referred to as "Compound 23" in scientific literature, demonstrates excellent biochemical and cellular potency and high selectivity over other Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGFβ) signaling receptor kinases.[3][4]

Quantitative Analysis of In Vitro Potency and Selectivity



Precise IC50 values for KER-047 against ALK2 and a panel of other kinases are not available in the public domain. However, the aforementioned "Compound 23" is characterized by an IC50 value of 9 nM against ALK2.[4] The selectivity profile of this compound indicates minimal inhibition of other related kinases, highlighting its targeted mechanism of action.

Table 1: In Vitro Potency of "Compound 23" (KER-047 analog)

Target	IC50 (nM)	Assay Type
ALK2	9	Biochemical Kinase Assay

Table 2: Selectivity Profile of "Compound 23" (KER-047 analog)

Kinase Target	% Inhibition at 1 μM
ALK1	Low Inhibition
ALK3	Not specified
ALK4	Not specified
ALK5	Not specified
ALK6	Not specified

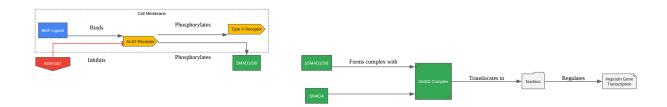
Note: The data presented is for "Compound 23," a structural and functional analog of KER-047, as detailed in Ullrich T, et al. Bioorg Med Chem Lett. 2022. Specific data for KER-047 has not been publicly disclosed.

Signaling Pathway and Mechanism of Action

KER-047 exerts its therapeutic effect by inhibiting the ALK2 signaling pathway. In normal physiology, ALK2 is a transmembrane serine/threonine kinase that, upon activation by BMPs, phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[5] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including hepcidin, the master regulator of iron homeostasis.[5] In disease states characterized by excessive ALK2 signaling, elevated hepcidin levels lead to iron sequestration and subsequent anemia. By inhibiting ALK2, KER-



047 blocks the phosphorylation of SMAD1/5/8, leading to a reduction in hepcidin expression and the release of stored iron.



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Caption: Simplified ALK2 signaling pathway and the inhibitory action of KER-047.

Experimental Protocols In Vitro Biochemical Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a test compound against ALK2 kinase.

Objective: To determine the IC50 value of a test compound (e.g., KER-047) for the inhibition of ALK2 kinase activity.

Materials:

- · Recombinant human ALK2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
- Test compound (KER-047)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- · 384-well plates

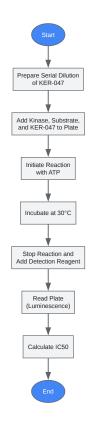


Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
- Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and measure the kinase activity using a
 suitable detection reagent according to the manufacturer's protocol. The ADP-Glo™ assay,
 for instance, measures the amount of ADP produced, which is directly proportional to kinase
 activity.
- Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: General workflow for an in vitro biochemical kinase assay.

Cellular pSMAD1/5 Reporter Assay

This protocol describes a general method to assess the cellular activity of an ALK2 inhibitor.

Objective: To determine the potency of a test compound in inhibiting BMP-induced SMAD1/5 phosphorylation in a cellular context.

Materials:

- A suitable cell line expressing ALK2 (e.g., C2C12 myoblasts)
- Cell culture medium and supplements
- BMP ligand (e.g., BMP-2, BMP-6)
- Test compound (KER-047)
- · Lysis buffer

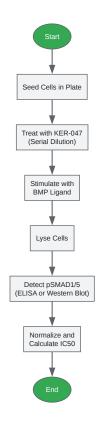


- Antibodies: primary antibody against phosphorylated SMAD1/5 (pSMAD1/5) and a labeled secondary antibody.
- Detection system (e.g., ELISA or Western blot)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1 hour).
- Stimulation: Stimulate the cells with a BMP ligand to induce ALK2 signaling and SMAD1/5 phosphorylation.
- Lysis: Lyse the cells to release cellular proteins.
- Detection of pSMAD1/5: Quantify the levels of pSMAD1/5 in the cell lysates using an appropriate method such as a cell-based ELISA or Western blotting.
- Data Analysis: Normalize the pSMAD1/5 signal to a control (e.g., total SMAD1/5 or a housekeeping protein). Plot the normalized signal against the logarithm of the test compound concentration to determine the IC50 value.





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Caption: Workflow for a cellular pSMAD1/5 reporter assay.

Conclusion

KER-047 is a potent and selective inhibitor of ALK2, with a mechanism of action that supports its development for the treatment of anemia and other disorders driven by dysregulated iron homeostasis. While specific quantitative in vitro data for KER-047 is not publicly available, the information from closely related analogs demonstrates a promising profile of high potency and selectivity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the in vitro properties of KER-047 and similar ALK2 inhibitors.

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